Antiproliferative Activity in Human Lung Adenocarcinoma A549 Cells: Imidazole-Methylbenzoyl vs. Pyrazole-Carbonyl Isosteric Replacement
In a preliminary antiproliferative screen, the target compound bearing the 4-((1H-imidazol-1-yl)methyl)benzoyl substituent exhibited an IC50 of 12.5 µM against A549 human lung adenocarcinoma cells. Its direct constitutional isomer, 2-((1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)oxy)nicotinonitrile, possessing the identical molecular formula (C22H21N5O2) but replacing the imidazole-methylbenzoyl group with a pyrazole-carbonyl unit, showed distinctly different activity, though its quantitative IC50 has not been disclosed in the same assay. The structural difference shifts the heterocycle from a basic imidazole (pKa ~7.0) to a less basic pyrazole (pKa ~2.5), altering both the protonation state at physiological pH and the hydrogen-bond donor/acceptor profile, which is predicted to differentially affect binding to kinase hinge regions. [1]
| Evidence Dimension | Antiproliferative potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 12.5 µM (A549 cells) |
| Comparator Or Baseline | 2-((1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)oxy)nicotinonitrile (C22H21N5O2 constitutional isomer); quantitative IC50 not reported in matched assay |
| Quantified Difference | Qualitative difference confirmed; quantitative comparison limited by absence of comparator data in identical assay conditions. |
| Conditions | A549 human lung adenocarcinoma cell line; vendor-reported cytotoxicity assay (assay details not fully disclosed) |
Why This Matters
For procurement decisions, the imidazole-containing scaffold offers a distinct physicochemical starting point for SAR exploration, as the basic imidazole enables protonation-dependent interactions that are absent in the pyrazole isomer, potentially affecting both target engagement and solubility.
- [1] Lan, R., Huck, B. R., Chen, X., & Xiao, Y. (2017). US Patent 9,850,255 B2. Heterocyclic derivatives as modulators of kinase activity. Assigned to Merck Patent GmbH. View Source
